Nickel tetracarbonyl

Catalog No.
S572401
CAS No.
13463-39-3
M.F
C4NiO4
M. Wt
170.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel tetracarbonyl

CAS Number

13463-39-3

Product Name

Nickel tetracarbonyl

IUPAC Name

carbon monoxide;nickel

Molecular Formula

C4NiO4

Molecular Weight

170.73 g/mol

InChI

InChI=1S/4CO.Ni/c4*1-2;

InChI Key

AWDHUGLHGCVIEG-UHFFFAOYSA-N

SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ni]

Solubility

Solubility in water, g/l at 20 °C: 0.02 (practically insoluble)

Synonyms

nickel carbonyl, nickel tetracarbonyl

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ni]

Description

The exact mass of the compound Nickel tetracarbonyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water, g/l at 20 °c: 0.02 (practically insoluble). The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nickel tetracarbonyl is a colorless liquid at room temperature and is classified as a toxic compound. It features nickel in the zero oxidation state, coordinated to four carbon monoxide ligands. The molecular structure adheres to the 18-electron rule, which is crucial for the stability of transition metal complexes. The tetrahedral geometry of nickel tetracarbonyl allows for effective π-backbonding between the nickel and carbon monoxide ligands, enhancing its reactivity and stability in various chemical processes .

  • Thermal Decarbonylation: Upon heating (starting around 180 °C), nickel tetracarbonyl decomposes into carbon monoxide and nickel metal. This reaction is utilized in the Mond process for nickel purification .
  • Reactions with Nucleophiles: Nickel tetracarbonyl can react with nucleophiles such as triphenylphosphine to form substituted complexes like Ni(CO)₃(PPh₃) or Ni(CO)₂(PPh₃)₂. This property is exploited to study ligand properties through the Tolman electronic parameter .
  • Oxidation Reactions: Nickel tetracarbonyl can be oxidized by agents such as chlorine to form nickel(II) chloride while releasing carbon monoxide gas. This reaction serves as a method for precipitating nickel from toxic mixtures .

Nickel tetracarbonyl is recognized for its high toxicity. Inhalation exposure can lead to severe respiratory distress and other health complications. Clinical cases have documented symptoms ranging from mild respiratory issues to life-threatening conditions due to occupational exposure . Its toxicological profile necessitates stringent safety measures during handling and use in industrial processes.

The synthesis of nickel tetracarbonyl primarily involves the direct reaction of nickel metal with carbon monoxide gas. This process was first reported by Ludwig Mond in 1890 and has since been a foundational method for producing pure nickel . The typical conditions for this reaction include elevated temperatures (around 130 °C) and pressures that facilitate the reaction between the solid nickel and gaseous carbon monoxide.

Nickel tetracarbonyl has several important applications:

  • Nickel Refining: It serves as an intermediate in the Mond process for producing high-purity nickel, which is essential for various industrial applications .
  • Catalysis: Nickel tetracarbonyl is used as a catalyst in organic synthesis, particularly in reactions involving carbon monoxide and other organic substrates .
  • Material Science: Its unique properties make it useful in producing nickel coatings and other materials where high purity is required .

Research into the interactions of nickel tetracarbonyl with various substrates has revealed its ability to form complexes with different ligands. Studies have shown that it can physisorb onto surfaces like γ-alumina and react with surface sites under specific conditions . Such interactions are crucial for understanding its catalytic behavior and potential applications in material science.

Nickel tetracarbonyl belongs to a broader class of metal carbonyls that share similar structural characteristics but differ in their metal centers or ligand arrangements. Here are some similar compounds:

Compound NameFormulaKey Features
Iron pentacarbonylFe(CO)₅Known for its use in organic synthesis; less toxic than nickel tetracarbonyl.
Cobalt carbonylCo₂(CO)₈Forms clusters; utilized in catalysis but more stable than nickel tetracarbonyl.
Manganese carbonylMn₂(CO)₁₀Exhibits different reactivity patterns; used in research on metal-carbon bonding.

Uniqueness of Nickel Tetracarbonyl

Nickel tetracarbonyl stands out due to its extreme toxicity and volatility compared to other metal carbonyls. Its ability to undergo rapid thermal decomposition makes it particularly useful in industrial processes like nickel refining while also posing significant health risks if not handled properly .

Physical Description

VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Hydrogen Bond Acceptor Count

4

Exact Mass

169.915000 g/mol

Monoisotopic Mass

169.915000 g/mol

Boiling Point

43 °C

Heavy Atom Count

9

Vapor Density

Relative vapor density (air = 1): 5.9

Density

Relative density (water = 1): 1.3

Melting Point

-25 °C

UNII

1ZYL78UWZN

Vapor Pressure

Vapor pressure, kPa at 25.8 °C: 53

Other CAS

13463-39-3

Metabolism Metabolites

Nickel is absorbed mainly through the lungs and gastrointestinal tract. Once in the body it enters the bloodstream, where it binds to albumin, L-histidine, and _2-macroglobulin. Nickel tends to accumulate in the lungs, thyroid, kidney, heart, and liver. Absorbed nickel is excreted in the urine, wherease unabsorbed nickel is excreted in the faeces. (L41)

Wikipedia

Nickel tetracarbonyl

General Manufacturing Information

Nickel carbonyl (Ni(CO)4), (T-4)-: ACTIVE

Dates

Modify: 2024-02-18

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